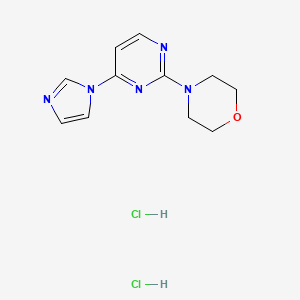
4-((2-(Diethylamino)ethyl)amino)-6-nitroquinoline diphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2-(Diethylamino)ethyl)amino)-6-nitroquinoline diphosphate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a quinoline core substituted with a nitro group and a diethylaminoethyl side chain. The diphosphate salt form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(Diethylamino)ethyl)amino)-6-nitroquinoline diphosphate typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Nitration: The quinoline core is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position.
Alkylation: The nitrated quinoline is then subjected to alkylation with diethylaminoethyl chloride in the presence of a base like sodium hydroxide to introduce the diethylaminoethyl side chain.
Formation of Diphosphate Salt: Finally, the compound is converted to its diphosphate salt form by reacting it with phosphoric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
化学反応の分析
Types of Reactions
4-((2-(Diethylamino)ethyl)amino)-6-nitroquinoline diphosphate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The diethylaminoethyl side chain can undergo nucleophilic substitution reactions with various electrophiles.
Oxidation: The quinoline core can be oxidized under strong oxidizing conditions to form quinoline N-oxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles like alkyl halides, bases like sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: 4-((2-(Diethylamino)ethyl)amino)-6-aminoquinoline.
Substitution: Various substituted quinoline derivatives.
Oxidation: Quinoline N-oxide derivatives.
科学的研究の応用
4-((2-(Diethylamino)ethyl)amino)-6-nitroquinoline diphosphate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential as an antimalarial agent due to its structural similarity to quinoline-based drugs.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of 4-((2-(Diethylamino)ethyl)amino)-6-nitroquinoline diphosphate involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. The diethylaminoethyl side chain enhances its ability to penetrate cell membranes, increasing its efficacy.
類似化合物との比較
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinoline N-oxide: An oxidized form of quinoline with different chemical properties.
Diethylaminoethyl Chloride: A reagent used in the synthesis of various diethylaminoethyl-substituted compounds.
Uniqueness
4-((2-(Diethylamino)ethyl)amino)-6-nitroquinoline diphosphate is unique due to its combination of a nitro group and a diethylaminoethyl side chain on the quinoline core. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
102259-66-5 |
|---|---|
分子式 |
C15H26N4O10P2 |
分子量 |
484.34 g/mol |
IUPAC名 |
N',N'-diethyl-N-(6-nitroquinolin-4-yl)ethane-1,2-diamine;phosphoric acid |
InChI |
InChI=1S/C15H20N4O2.2H3O4P/c1-3-18(4-2)10-9-17-15-7-8-16-14-6-5-12(19(20)21)11-13(14)15;2*1-5(2,3)4/h5-8,11H,3-4,9-10H2,1-2H3,(H,16,17);2*(H3,1,2,3,4) |
InChIキー |
BAWIYGPDRGEZMQ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCNC1=C2C=C(C=CC2=NC=C1)[N+](=O)[O-].OP(=O)(O)O.OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-[3-[3-[3-(5,11-dioxoindeno[1,2-c]isoquinolin-6-yl)propylamino]propylamino]propyl]indeno[1,2-c]isoquinoline-5,11-dione](/img/structure/B12728373.png)










